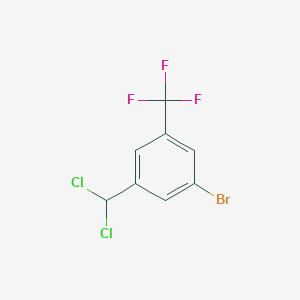
1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, dichloromethyl, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene typically involves the bromination of 3-(dichloromethyl)-5-(trifluoromethyl)benzene. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure the selective bromination of the desired position on the benzene ring.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and ammonia.
Oxidation Reactions: The dichloromethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding hydrocarbons or alcohols. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a hydroxide ion would yield 3-(dichloromethyl)-5-(trifluoromethyl)phenol.
Scientific Research Applications
1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its bromine and trifluoromethyl groups are often used as probes in biochemical assays.
Industry: Used in the production of specialty chemicals and advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene exerts its effects depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors through its bromine and trifluoromethyl groups, which can form strong halogen bonds with target molecules. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Similar compounds to 1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene include:
1-Bromo-3-(trifluoromethyl)benzene: Lacks the dichloromethyl group, making it less reactive in certain substitution and oxidation reactions.
1-Bromo-3-(dichloromethyl)benzene: Does not have the trifluoromethyl group, which affects its chemical stability and reactivity.
1-Bromo-3-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a trifluoromethyl group, leading to different electronic and steric properties.
The uniqueness of this compound lies in the combination of its substituents, which confer distinct chemical properties and reactivity patterns that are valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C8H4BrCl2F3 |
|---|---|
Molecular Weight |
307.92 g/mol |
IUPAC Name |
1-bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4BrCl2F3/c9-6-2-4(7(10)11)1-5(3-6)8(12,13)14/h1-3,7H |
InChI Key |
HCKCBJKIZLUFTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




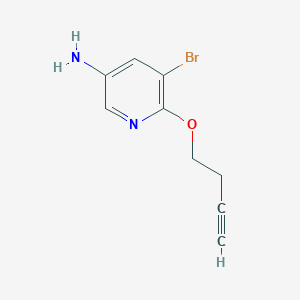


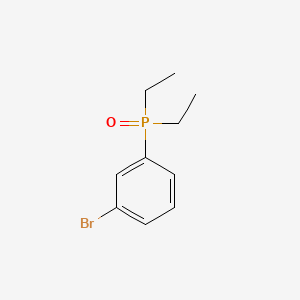
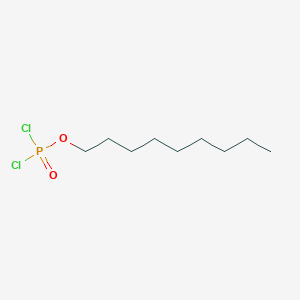


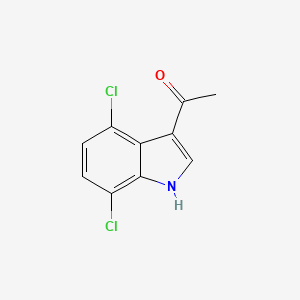
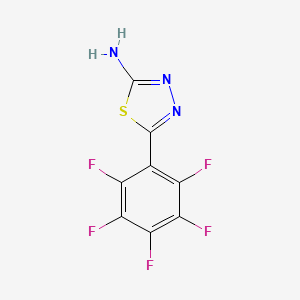
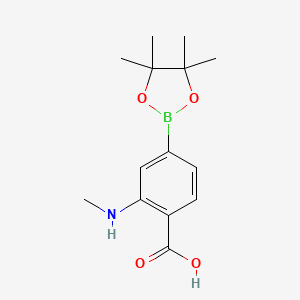
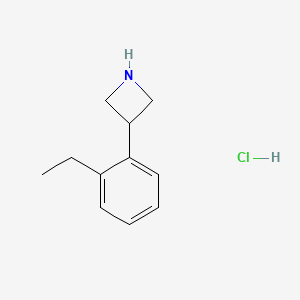
![6-(Bromomethyl)-7-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13695858.png)
